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zirconium citrate, ammonium complex

Cat. No.: B1167109
CAS No.: 123333-99-3
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Description

Contextual Significance of Zirconium Coordination Compounds in Chemical Science

Zirconium coordination chemistry is a significant and extensively explored field, with thousands of new zirconium complexes reported in recent decades. researchgate.net The versatility of zirconium allows for a wide array of potential ligands and coordination modes, ranging from η¹ to η⁸, providing a rich landscape for the synthesis of novel compounds. researchgate.net Historically, a primary driver for the study of zirconium coordination compounds was the development of catalysts for alkene polymerization, a field where zirconocene (B1252598) complexes have been particularly prominent. researchgate.net

Beyond catalysis, the unique properties of zirconium, such as its high melting point, low heat conductivity, and resistance to chemical attack (with the notable exception of hydrofluoric acid), make its compounds valuable in various industrial applications. archive.org In coordination chemistry, the Zr(IV) ion is a hard Lewis acid, predisposing it to bond with hard Lewis bases, particularly oxygen-containing ligands like carboxylates, alkoxides, and hydroxamates. nih.govresearchgate.netnih.govacs.org The study of these interactions is crucial for applications ranging from nuclear medicine, where Zirconium-89 is used for diagnostic imaging, to materials science. nih.govresearchgate.netnih.govacs.org Computational methods, such as density functional theory (DFT), are often employed to understand the complex coordination structures and bonding, although these models can be limited as they often neglect temperature and solvent effects. nih.govresearchgate.netnih.govacs.org

Historical Development and Evolution of Zirconium Coordination Chemistry with Carboxylate Ligands

The study of zirconium's interaction with carboxylate ligands has evolved significantly over time. Early research focused on the synthesis and basic characterization of zirconium carboxylates, such as those derived from acetic, propionic, and chloro-substituted carboxylic acids. researchgate.net These studies aimed to understand the fundamental nature of the zirconium-carboxylate bond. It was generally observed that these compounds are non-electrolytes and likely possess polymeric structures, where the carboxylate groups act as bridging or bidentate ligands to satisfy zirconium's tendency for higher coordination numbers. researchgate.net

A significant area of development has been in the synthesis of stable aqueous solutions of zirconium chelates for industrial use. justia.comgoogle.com Patents from the early 1990s describe processes for creating stable solutions of zirconium chelates with alpha-hydroxy carboxylic acids, including citric acid and lactic acid, by reacting zirconium sources like zirconium oxychloride or acetate (B1210297) with the acid and a base such as ammonium (B1175870) hydroxide (B78521). justia.comgoogle.comgoogle.com These developments were crucial for applications in the paper coating and oil and gas industries, where stable, aqueous crosslinking agents are required. justia.comgoogle.comgoogle.com More recent research has delved into the intricate clustering chemistry of zirconium and carboxylates, revealing the formation of complex polynuclear species like hexameric and pentameric clusters under specific pH conditions. nih.gov This advanced understanding of the clustering process is fundamental to the rational design of new metal-organic frameworks (MOFs) with tailored properties. nih.gov

Current State of Academic and Industrial Research on Zirconium Citrate (B86180), Ammonium Complex Systems

Current research on systems involving zirconium citrate, ammonium complex, and related compounds spans a range of applications, from industrial crosslinkers to the synthesis of advanced composite materials.

In industrial settings, ammonium zirconium chelates, including the citrate complex, are valued as effective crosslinkers and insolubilizers. A primary application is in the paper and paperboard coating industry, where they are used to insolubilize protein or other binders in the coating, improving its durability. google.comfda.govewg.orgscribd.com They are also utilized in the oil and gas industry within hydraulic fracturing fluids to crosslink guar (B607891) gum and other polysaccharides, thereby increasing the viscosity of the fluid. justia.comgoogle.com The stability of these aqueous solutions across a range of pH values and temperatures is a key attribute for these applications. justia.comgoogle.comgoogle.com

Academically, the this compound serves as a precursor for creating novel materials. For example, it has been used as a zirconium source in the hydrothermal synthesis of zirconia-analcime composite materials derived from coal fly ash. researchgate.netresearchgate.net These composites, which embed hydrous zirconium dioxide species within a zeolite structure, are being investigated for their potential in sorption applications, such as the removal of cesium and strontium ions from aqueous solutions. researchgate.net The complex has also been used to produce ultrafine oxide powders through rapid thermal decomposition. scribd.com

Below are data tables summarizing key information and findings related to the compound and its applications.

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 123333-99-3 guidechem.com
Molecular Formula C₆H₁₁NO₇Zr guidechem.com
Molecular Weight 300.38 g/mol guidechem.com

| Synonyms | Ammonium zirconium citrate archive.orgguidechem.com |

This data is based on the simplest representation of a 1:1:1 complex.

Table 2: Research Findings on this compound and Related Systems

Research Area Key Findings Reference
Material Synthesis Serves as a Zr source for hydrothermal synthesis of zirconia-analcime composites from fly ash for potential Cs⁺ and Sr²⁺ sorption. researchgate.netresearchgate.net
Industrial Application Used as an insolubilizer for binders in paper and paperboard coatings to improve coating durability. google.comfda.govscribd.com
Industrial Application Employed as a crosslinker for polysaccharide-based fluids in the oil and gas industry. justia.comgoogle.com
Material Synthesis Utilized in the preparation of ultrafine oxide powders via rapid thermal decomposition. scribd.com

| Pretreatment | Included as a component in zirconium-based pretreatment compositions for metal substrates to enhance corrosion resistance. | google.com |

Research Rationale and Core Objectives for Comprehensive Scholarly Inquiry

The existing body of research indicates that the this compound is a compound of significant industrial utility and academic interest. However, a comprehensive scholarly inquiry is warranted to bridge the gap between its practical applications and a fundamental understanding of its structural and chemical behavior.

The primary rationale for further research is the need for a more detailed structural elucidation of the complex in both solution and the solid state. While a simple molecular formula is often cited, the actual structure is likely a complex oligomeric or polymeric species, the nature of which could be highly dependent on concentration, pH, and temperature. researchgate.netnih.gov Understanding this structure-property relationship is a core objective.

Key research objectives should include:

Structural Characterization: Employing advanced analytical techniques such as single-crystal X-ray diffraction, extended X-ray absorption fine structure (EXAFS), and cryo-electron microscopy to determine the definitive structure of the dominant species in solution and the solid state.

Solution Chemistry Investigation: Conducting detailed speciation studies using techniques like potentiometry, mass spectrometry, and nuclear magnetic resonance (NMR) to map the equilibria between various zirconium-citrate species in aqueous solution as a function of pH, temperature, and concentration. nih.govnih.gov

Mechanism of Action Studies: Investigating the precise chemical mechanisms by which the complex functions as a crosslinker for binders like proteins and polysaccharides. This would involve studying the kinetics and thermodynamics of the ligand exchange and condensation reactions that lead to the formation of the crosslinked network.

Controlled Material Synthesis: Leveraging a deeper understanding of the solution chemistry to achieve more precise control over the synthesis of zirconium-based materials, such as tuning the particle size, morphology, and distribution of zirconia in composite materials. researchgate.netresearchgate.net

Achieving these objectives would not only advance the fundamental knowledge of zirconium coordination chemistry but also enable the optimization of its existing applications and the rational design of new materials and catalytic systems based on this versatile compound.

Properties

CAS No.

123333-99-3

Molecular Formula

C15H18N2O3

Synonyms

zirconium citrate, ammonium complex

Origin of Product

United States

Synthetic Methodologies for Zirconium Citrate, Ammonium Complex and Derivatives

Aqueous Solution Chemistry and Precipitation Techniques

Aqueous-based methods represent a common and scalable approach for the production of ammonium (B1175870) zirconium citrate (B86180). These techniques are predicated on the reaction of a soluble zirconium salt with a citrate source in an aqueous medium, often with the addition of ammonia (B1221849) to control pH and facilitate the formation of the ammonium complex.

Controlled Hydrolysis and Condensation Approaches

A significant challenge in the synthesis of zirconium-based materials is the rapid hydrolysis of zirconium precursors, which can lead to uncontrolled precipitation of zirconium dioxide. scielo.br To form a stable citrate complex, the rates of hydrolysis and condensation must be carefully managed. The addition of a chelating agent, such as citric acid, is a key strategy to mitigate this issue. Citric acid can form stable complexes with zirconium ions, thereby reducing the rate of hydrolysis and allowing for a more controlled formation of the desired zirconium citrate species. scielo.br

The process often involves the dissolution of a zirconium precursor in water, followed by the addition of citric acid or a citrate salt. The citrate ligand coordinates to the zirconium center, effectively shielding it from rapid hydrolysis and subsequent uncontrolled polymerization into zirconium oxide. The addition of ammonia or an ammonium salt then introduces the ammonium counter-ion and can further influence the pH, which in turn affects the speciation of the citrate and the stability of the complex.

In some preparations, such as the synthesis of zirconium hydroxide (B78521) gels, the controlled hydrolysis of zirconium oxychloride in the presence of a buffering agent like sodium acetate (B1210297) is employed. researchgate.net While not a direct synthesis of the citrate complex, this highlights the principle of controlled hydrolysis to form specific zirconium-containing intermediates.

Influence of Zirconium Precursor Identity on Reaction Pathways

The choice of the zirconium precursor significantly impacts the reaction pathway and the properties of the final ammonium zirconium citrate complex. Common precursors include zirconium oxychloride (ZrOCl₂·8H₂O), zirconium nitrate (B79036) (ZrO(NO₃)₂), ammonium zirconyl carbonate ((NH₄)₂ZrO(CO₃)₂), and zirconium alkoxides like zirconium n-propoxide. researchgate.netprepchem.comresearchgate.net

Zirconium Oxychloride: This is a readily available and commonly used precursor. Its hydrolysis in aqueous solution is complex and can lead to the formation of various polynuclear zirconium species. researchgate.net The presence of chloride ions can also influence the ionic strength and reaction kinetics.

Ammonium Zirconyl Carbonate: This precursor offers the advantage of already containing the ammonium ion. A direct synthesis route involves reacting an aqueous solution of ammonium zirconyl carbonate with diammonium citrate. The reaction is driven to completion by heating, which facilitates the evolution of carbon dioxide. prepchem.com

Zirconium Nitrate: The nitrate precursor is often used in sol-gel methods. The nitrate ion can play a role in the subsequent combustion process during the conversion of the gel to a metal oxide, acting as an oxidant for the citrate fuel. rsc.org

Zirconium Alkoxides: Precursors like zirconium n-propoxide are highly reactive towards hydrolysis and are typically used in non-aqueous or mixed solvent systems to control the reaction rate. The nature of the alkyl group can influence the morphology and particle size of the resulting product. researchgate.net

A comparative study on the synthesis of ZrO₂-SiO₂ sol-gel oxides using zirconium n-butoxide and zirconium acetylacetonate (B107027) as precursors demonstrated that the choice of precursor affects the distribution of atoms and the incorporation of zirconium into the silica (B1680970) lattice. researchgate.net This suggests that the precursor's identity plays a crucial role in determining the final structure and properties of the resulting material, a principle that extends to the synthesis of zirconium citrate complexes.

Sol-Gel Processing for Complex Formation

The sol-gel process is a versatile wet-chemical technique used to produce a wide variety of materials, including the ammonium zirconium citrate complex. This method involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The key advantage of the sol-gel method is the ability to achieve a high degree of homogeneity at the molecular level. rsc.org

Mechanism of Sol Formation from Zirconium Precursors and Citric Acid

The formation of a stable sol is the critical first step in the sol-gel synthesis of ammonium zirconium citrate. The mechanism involves the complexation of the zirconium precursor with citric acid in a suitable solvent.

One proposed mechanism, when using zirconyl chloride octahydrate as the precursor in an ammonia solution, begins with the formation of ionized complex compounds from the reaction of citric acid and ammonium hydroxide. researchgate.net Subsequently, the zirconyl chloride octahydrate hydrolyzes to form a zirconium tetranuclear complex molecule, specifically [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. This tetramer then polymerizes with the ionized citrate to form larger complex molecules, such as [Zr₄(OH)₅(H₂O)₁₆(OOC)₃R]⁵⁺ or [Zr₄(OH)₈(H₂O)₁₃(OOC)₃R]⁵⁺, where R represents the citrate backbone. This polymerization leads to the formation of the sol. researchgate.net

The citric acid acts as a chelating agent, controlling the hydrolysis and condensation reactions and preventing the precipitation of zirconium oxide. scielo.br The presence of ammonia ensures the formation of the ammonium complex and helps to catalyze the polymerization reactions.

Gelation Dynamics and Optimization for Specific Morphologies

The transition from a sol to a gel, known as gelation, occurs through the continued polymerization of the zirconium citrate complexes, forming a network that spans the entire volume of the liquid. The dynamics of this process, including the gelation time, are highly dependent on several factors and can be manipulated to achieve specific morphologies of the final product.

One of the most critical parameters influencing gelation is the water content in the reaction mixture. In a study on the sol-gel synthesis of zirconia, increasing the molar ratio of water to the zirconium precursor drastically decreased the gelation time. scielo.br This is because water is a reactant in the hydrolysis step, and a higher concentration accelerates the formation of hydroxylated zirconium species, which then undergo condensation to form the gel network.

The pH of the solution also plays a pivotal role. The degree of ionization of citric acid and the speciation of the zirconium precursor are both pH-dependent, which in turn affects the rate of complexation and polymerization. scielo.brintercorr.com.br Temperature and the concentration of reactants are other key factors that can be adjusted to control the gelation process. By carefully optimizing these parameters, it is possible to tailor the porosity, particle size, and surface area of the resulting zirconium citrate complex.

Influence of Reaction Parameters on Complex Composition and Structure

The final composition and structure of the ammonium zirconium citrate complex are highly sensitive to the conditions under which the synthesis is performed. Key parameters that must be precisely controlled include temperature, pH, and the molar ratios of the reactants.

Temperature: Temperature influences the rates of reaction, including hydrolysis, condensation, and complexation. For instance, in the synthesis of ammonium zirconium citrate from ammonium zirconyl carbonate and diammonium citrate, the mixture is heated to 140°F (60°C) to drive the reaction by promoting the release of CO₂. prepchem.com In other systems, higher temperatures can accelerate gelation but may also lead to less ordered structures if not carefully controlled. Sintering temperature, in the context of converting the complex to zirconia, has a significant effect on the final grain size and mechanical properties of the ceramic. nih.gov

pH: The pH of the reaction medium is a critical factor. It determines the degree of protonation of citric acid, which in turn affects its chelating ability. The speciation of zirconium in aqueous solution is also highly pH-dependent. Studies on the deposition of zirconium-based coatings have shown that a more alkaline pH can favor the formation of denser films. intercorr.com.br Conversely, a lower pH can lead to increased adsorption of citrate onto zirconia surfaces. rsc.org For the synthesis of the ammonium complex, the pH must be controlled to ensure the presence of both the citrate anion and the ammonium ion in the appropriate forms for complexation.

Reactant Concentrations: The molar ratios of the zirconium precursor, citric acid, and ammonia are fundamental in determining the stoichiometry and structure of the final complex. A study on the sol-gel synthesis of a zirconium oxide precursor from zirconyl chloride and citric acid in ammonia solution investigated the effect of the molar ratio of citric acid to ammonia, fixing it at 1:4 to ensure complete reaction of the citric acid. researchgate.net The molar ratio of water to the zirconium precursor is also a key determinant of the gelation time and the properties of the resulting gel. scielo.br

The following table summarizes the influence of various reaction parameters on the synthesis of zirconium citrate complexes, based on findings from related systems:

ParameterEffectReference
Temperature Affects reaction rates and can influence the final crystal structure and grain size of derived materials. prepchem.comnih.gov
pH Influences the speciation of both zirconium and citrate, affecting complex stability and deposition. intercorr.com.brrsc.org
Water Content (in sol-gel) Higher water content can drastically decrease gelation time. scielo.br
Zirconium Precursor Type Affects reaction pathways, atomic distribution, and properties of the final product. researchgate.net
Citrate to Metal Ratio Can determine whether mononuclear or polynuclear complexes are formed. scienceforecastoa.com

By carefully controlling these parameters, it is possible to synthesize ammonium zirconium citrate complexes with desired compositions and structural properties, tailored for specific applications.

Role of pH and Temperature in Speciation Control

The pH of the reaction medium and the thermal conditions under which the synthesis is conducted are critical factors that dictate the speciation of the zirconium citrate, ammonium complex in aqueous solutions. The interaction between zirconium and citrate ions is highly dependent on the pH, which influences the protonation state of the citric acid and the hydrolysis of the zirconium species.

In acidic conditions, particularly at lower pH values, the adsorption of citrate onto zirconium surfaces is enhanced. researchgate.net This is attributed to reduced coulombic repulsion between the citrate anions and the positively charged zirconium species. researchgate.net As the pH increases, the speciation of the zirconium complex can shift, potentially leading to the formation of different polynuclear zirconium-citrate structures. acs.orgehu.es For instance, in the synthesis of zirconium-based coatings, a more alkaline pH has been observed to facilitate a more uniform deposition, suggesting the formation of more stable and evenly distributed complex species. intercorr.com.br However, for related compounds like ammonium zirconium carbonate, it is recommended to maintain a pH above 7 to prevent destabilization. mdpi.com

Temperature plays a crucial role in both the kinetics of the reaction and the stability of the resulting complex. A specific synthesis of an ammonium zirconium citrate solution involves heating an aqueous mixture of ammonium zirconyl carbonate and diammonium citrate to 140°F (60°C). prepchem.com This heating is continued until the evolution of carbon dioxide ceases, indicating the completion of the reaction. prepchem.com Studies on the thermal stability of various ammonium citrate salts, which can serve as an analogue, show that decomposition typically occurs at elevated temperatures, with the tribasic form being the most stable, decomposing around 200.65 °C. unca.edu This suggests that the ammonium zirconium citrate complex likely possesses a defined thermal stability range, beyond which it will start to decompose.

The interplay between pH and temperature is crucial for controlling the formation of zirconium oxide precursors from citrate-based complexes. In sol-gel synthesis methods, the hydrolysis and condensation reactions that lead to the formation of zirconium oxide gels are highly sensitive to both pH and temperature, affecting the particle size and morphology of the final product. researchgate.net

Impact of Molar Ratios (Citrate:Zr, Ammonium:Zr) on Product Characteristics

The molar ratios of the primary reactants—citrate to zirconium (Citrate:Zr) and ammonium to zirconium (Ammonium:Zr)—are fundamental in determining the stoichiometry and, consequently, the properties of the final ammonium zirconium citrate complex.

The Citrate:Zr ratio directly influences the coordination environment of the zirconium atom. In the synthesis of zirconium carboxylates, a molar ratio of carboxylate to zirconium in the range of 1.0:1.0 to 1.4:1.0 has been utilized to produce a high-metal-content product. google.com This suggests that substoichiometric amounts of citrate can lead to the formation of polynuclear zirconium clusters bridged by citrate ligands. The degree of citrate complexation affects the solubility and stability of the zirconium species in solution. Inadequate citrate levels may result in the precipitation of zirconium hydroxides or oxides, especially in neutral to alkaline conditions.

The Ammonium:Zr ratio is critical for ensuring the complete formation of the ammonium complex and for controlling the pH of the reaction medium. In a documented synthesis, a significant excess of diammonium citrate is used relative to the zirconium source, which not only provides the citrate ligand but also the ammonium counter-ion. prepchem.com The presence of ammonium ions is essential for charge balancing the anionic zirconium citrate complex and for maintaining the pH in a range that favors the desired complex speciation. The amount of ammonia or ammonium salt added will dictate the final pH of the solution, which, as discussed previously, has a profound effect on the nature of the complex formed.

The following table illustrates the hypothetical effect of varying molar ratios on the characteristics of the ammonium zirconium citrate product, based on general principles of coordination chemistry and findings from related systems.

Interactive Data Table: Hypothetical Impact of Molar Ratios on Product Characteristics

Citrate:Zr RatioAmmonium:Zr RatioExpected Product Characteristics
Low (<1:1)HighIncomplete complexation, potential for precipitation of zirconium hydroxides.
Stoichiometric (~2:1)StoichiometricFormation of a stable, soluble complex.
High (>3:1)HighIncreased solubility, potential for formation of higher-order complexes.
Stoichiometric (~2:1)LowIncomplete formation of the ammonium salt, pH may be too low, potential for instability.

Solvent Effects and Additive Influences on Reaction Outcomes

The choice of solvent and the inclusion of additives can significantly modify the reaction environment and influence the characteristics of the synthesized ammonium zirconium citrate complex.

While aqueous systems are the most common medium for the synthesis of ammonium zirconium citrate, the use of non-aqueous or mixed-solvent systems can alter the solubility of reactants and products, potentially leading to different complex structures or morphologies. For instance, in the synthesis of zirconium carboxylates, apolar solvents like toluene, benzene, xylene, or hexane (B92381) have been used to suspend zirconium tetrachloride for reaction with an acid anhydride. google.com This approach avoids the formation of highly corrosive byproducts like hydrochloric acid. google.com In the context of zirconium-based metal-organic frameworks (MOFs), the use of solvents like dimethylformamide (DMF) is common, and the introduction of water as an additive can assist in the mechanochemical synthesis. mdpi.comacs.orgresearchgate.net

Additives can act as modulators, stabilizers, or can otherwise direct the reaction towards a specific outcome. In the synthesis of zirconium-based MOFs, modulators like benzoic acid, formic acid, and acetic acid are often used to control the nucleation and growth of crystals. researchgate.net These modulators compete with the primary ligand for coordination sites on the zirconium cluster, thereby influencing the final structure. In a patent for an ammonium zirconium carbonate aqueous solution, chelating agents such as ethanolamine, tartaric acid, citric acid, lactic acid, and gluconic acid are added to enhance crosslinking performance. google.com This indicates that the addition of other chelating agents to an ammonium zirconium citrate synthesis could lead to mixed-ligand complexes with modified properties.

The following table provides a hypothetical overview of how different solvents and additives might influence the synthesis of ammonium zirconium citrate.

Interactive Data Table: Hypothetical Influence of Solvents and Additives

Solvent SystemAdditivePotential Effect on Reaction Outcome
WaterNoneStandard aqueous synthesis, formation of hydrated complexes.
Ethanol (B145695)/WaterBenzoic AcidMay act as a modulator, influencing crystal size and morphology.
TolueneNoneMay require different zirconium precursor; could lead to anhydrous complex.
WaterGlycolCould act as a stabilizer and influence the viscosity of the solution.
WaterExcess Citric AcidMay enhance solubility and prevent precipitation.

Scale-Up Considerations and Process Engineering Aspects of Synthesis

The transition from laboratory-scale synthesis to industrial production of ammonium zirconium citrate requires careful consideration of various process engineering aspects to ensure safety, efficiency, and product consistency.

The choice of reactor materials is a primary concern. While some syntheses of zirconium carboxylates from zirconium tetrachloride result in highly corrosive byproducts like hydrochloric acid, necessitating the avoidance of stainless steel reactors, other routes are designed to be less corrosive. google.com For the synthesis of ammonium zirconium citrate from ammonium zirconyl carbonate, standard chemical reactors equipped with heating and agitation capabilities are likely suitable. prepchem.com

Process control is critical for large-scale production. This includes the precise control of reactant addition rates, temperature, and pH. Automated systems for monitoring and adjusting these parameters are essential for maintaining batch-to-batch consistency. The management of heat transfer becomes more challenging at larger scales, and efficient heating and cooling systems are necessary to maintain the optimal reaction temperature. The evolution of gases, such as carbon dioxide in the reaction of a carbonate precursor, must be safely managed through appropriate venting and scrubbing systems. prepchem.com

Downstream processing, including filtration, concentration, and packaging, must also be designed for scalability. The stability of the ammonium zirconium citrate solution during storage is another important factor, with considerations for temperature and pH to prevent precipitation or degradation. mdpi.com

Coordination Chemistry and Structural Elucidation of Zirconium Citrate, Ammonium Complex

Zirconium(IV) Coordination Environment in Citrate (B86180) Complexes

The structure of zirconium citrate complexes can be influenced by factors such as pH, temperature, and the molar ratio of the reactants. ontosight.ai The zirconium(IV) ion (Zr⁴⁺) is the central metal atom, which is coordinated by various ligands. ontosight.ai

Ligand Chelation Modes and Binding Motifs of Citrate

Citrate, a multidentate ligand, plays a crucial role as a chelating agent. It binds to the zirconium ion through multiple oxygen atoms, which contributes to the stability of the complex. ontosight.ai Citric acid possesses multiple carboxyl groups, allowing it to react with more than one amine. unca.edu This multidentate nature allows for various chelation modes and binding motifs, leading to the formation of complex structures. The citrate and hydroxide (B78521) ligands can also enhance the biocompatibility of the zirconium center. ontosight.ai

Role of Hydroxo and Aquo Ligands in Zirconium Coordination Spheres

Hydroxo (OH⁻) and aquo (H₂O) ligands are commonly found in the coordination sphere of zirconium(IV) in aqueous solutions. Hydroxide ions can form hydroxo bridges between zirconium centers, which influences the oligomerization or polymerization of the complex. ontosight.ai In acidic aqueous solutions, heating can increase the amount of bridging μ₂-OH between metal centers and promote their conversion to μ₃-O and μ₃-OH groups, favoring the formation of higher-nuclearity Zr clusters. researchgate.net The displacement of water molecules from the inner sphere of zirconium(IV) can occur in the presence of excess nitrate (B79036) anions. researchgate.net

Influence of Ammonium (B1175870) Ions as Counterions or Direct Ligands

Ammonium ions (NH₄⁺) can be incorporated into zirconium citrate complexes, often acting as counterions to balance the charge of the complex anion. ontosight.ai In some cases, ammonium ions can also play a role in stabilizing the complex. ontosight.ai Research on ammonium citrates has shown that the number of ammonium groups can affect the thermal stability of the compound, with ammonium citrate tribasic being the most stable. unca.edu The synthesis of ammonium zirconium citrate has been documented, involving the reaction of diammonium citrate with an aqueous ammonium zirconyl carbonate solution. prepchem.com

Speciation and Polymeric Structure Formation in Solution

The study of zirconium(IV) complex speciation in solution is challenging due to factors like high thermodynamic stability, strong hydrolysis over a wide pH range, and the lack of spectral activity of the complexes. acs.org

Identification and Characterization of Monomeric, Oligomeric, and Polymeric Zirconium Species

In aqueous solutions, zirconium(IV) can exist in various forms, including monomeric, oligomeric, and polymeric species. At low pH, Zr(IV) is the predominant species. researchgate.net As the pH increases, hydrolysis and polymerization occur. Studies on zirconium acetate (B1210297) have shown a structural rearrangement from initial tetranuclear hydrolysis species, [Zr₄(OH)₈(OH₂)₁₆]⁸⁺, to a hexanuclear acetate species, Zr₆(O)₄(OH)₄(CH₃COO)₁₂. hzdr.de The formation of various zirconium complexes, including those with coumarin (B35378) ligands, has been characterized using techniques like IR and ¹H-NMR spectroscopy and mass spectral data. nih.gov

Species TypeExampleReference
Monomeric[ZrHL]²⁺, [ZrL]⁺, [ZrLH₋₁] acs.org
Tetranuclear[Zr₄(OH)₈(OH₂)₁₆]⁸⁺ hzdr.de
HexanuclearZr₆(O)₄(OH)₄(CH₃COO)₁₂ hzdr.de

Mechanisms of Polymerization and Hydroxo Bridging Phenomena

The polymerization of zirconium in aqueous solutions is largely driven by hydrolysis, leading to the formation of hydroxo-bridged polynuclear species. The hydroxide ions contribute to the formation of these bridges between zirconium centers, which is a key factor in the oligomerization or polymerization of the complex. ontosight.ai The removal of water and carbon dioxide during the drying of ammonium zirconium carbonate solutions drives the reaction to completion, generating reactive zirconium cations and forming covalent bonds. connectchemicals.com The evolution of the chemical form of Zr(IV) during processes like denitration can lead to the formation of aggregates. colab.ws

The study of citrate adsorption on zirconia surfaces has shown that citrate anions are strongly adsorbed, creating a steric barrier. researchgate.net This interaction is crucial in understanding the stability and behavior of zirconium citrate complexes in various applications.

Factors Influencing the Degree of Polymerization and Aggregation State

The degree of polymerization and the aggregation state of zirconium citrate, ammonium complex in solution and the solid state are governed by a sensitive interplay of several physicochemical factors. The structure of these complexes can vary significantly depending on the synthesis conditions. ontosight.ai Citrate, as a multidentate chelating agent, can bind to zirconium ions through multiple oxygen atoms, which helps stabilize the complex. ontosight.ai However, it can also bridge between zirconium centers, leading to the formation of oligomeric or polymeric structures. The ammonium ion typically plays a role in stabilizing the complex or acts as a counterion. ontosight.aiontosight.ai

Key factors that influence these structural characteristics include:

pH of the Solution: The pH is a critical parameter that dictates the protonation state of the citrate ligand's carboxylic acid and hydroxyl groups, as well as the nature of zirconium aqua-ions. At different pH values, the availability of hydroxo (OH⁻) groups changes, which can form hydroxo bridges between zirconium centers, directly promoting oligomerization. ontosight.ai

Molar Ratios of Reactants: The relative concentrations of the zirconium source, citric acid, and ammonia (B1221849) are determinant factors in the resulting structure. ontosight.ai Studies on related zirconium-carboxylate systems, such as zirconium acetate, have shown that increasing the ligand-to-metal ratio can cause a structural rearrangement from smaller tetranuclear units to larger hexanuclear clusters. acs.org Similarly, in other metal-ammonium-citrate systems, the ratio of ammonium to citrate has been shown to significantly alter the speciation of the metal complexes in solution. frontiersin.org The concentration of ammonium and other ions in solution is known to be crucial in determining the final zirconium complex formed. rsc.org

Temperature: Synthesis and storage temperature can affect both the kinetics of the complexation reactions and the thermodynamic stability of the resulting polymeric species. ontosight.ai

Ligand Properties: The inherent properties of the citrate ligand, such as its steric bulk and the flexibility of its backbone, influence the geometry of the resulting complex. These steric and electronic factors can either facilitate or hinder the formation of extended polymeric networks. researchgate.net

These factors collectively determine the size, structure, and solubility of the this compound, ranging from discrete monomeric or small oligomeric units to large, extended polymeric aggregates.

Table 1: Factors Affecting Polymerization and Aggregation

Factor Influence on the this compound
pH Controls the protonation state of citrate and the formation of hydroxo bridges between Zr centers, influencing oligomerization. ontosight.ai
Reactant Molar Ratio The ratio of Zr:citrate:ammonium dictates the speciation and can drive the formation of higher-order clusters. ontosight.aiacs.orgfrontiersin.org
Temperature Affects reaction kinetics and the stability of different polymeric forms. ontosight.ai

| Ligand Sterics & Electronics | The chelating nature of citrate stabilizes the complex, while its ability to bridge metal ions facilitates polymerization. ontosight.airesearchgate.net |

Solid-State Structures of this compound Phases

The solid-state structure of zirconium citrate, ammonium complexes can be intricate, reflecting the versatile coordination chemistry of zirconium and the multidentate nature of the citrate ligand. The arrangement of atoms in the solid phase is determined by the synthetic route and purification methods, which can yield materials with varying degrees of structural order. ontosight.ai Characterization techniques such as X-ray diffraction (XRD) are essential to distinguish between these forms. ontosight.ai

Intermolecular Interactions and Packing Arrangements

The key components responsible for these interactions are:

Hydrogen Bond Donors: The ammonium ions (NH₄⁺) are potent hydrogen bond donors. Additionally, the hydroxyl group on the citrate ligand and any coordinated water molecules can also act as donors. ontosight.aiguidechem.com

Hydrogen Bond Acceptors: The carboxylate oxygen atoms of the citrate ligand are primary hydrogen bond acceptors. ontosight.aiguidechem.com

The ammonium ions are crucial to the structural integrity of the solid. They act as counterions to balance the charge of the anionic zirconium citrate complex and form robust hydrogen bonds with the oxygen atoms of the citrate ligands. ontosight.aiontosight.ai This network of interactions links the individual complex units together. In analogous metal-organic structures, it has been shown that such hydrogen bonding can create cooperative chains that define the packing arrangement and contribute significantly to the stability of the crystal. mdpi.com The intricate web of these interactions results in a tightly packed, three-dimensional structure.

Advanced Spectroscopic and Diffraction Characterization of Zirconium Citrate, Ammonium Complex

Vibrational Spectroscopy (Fourier Transform Infrared, Raman Spectroscopy)

Vibrational spectroscopy serves as a powerful tool for probing the molecular structure of zirconium citrate (B86180), ammonium (B1175870) complex. Both Fourier Transform Infrared (FTIR) and Raman spectroscopy provide complementary information on the vibrational modes within the complex, offering insights into the nature of the metal-ligand interactions and the conformation of the citrate ligand.

The coordination of the citrate ligand to the zirconium center is a key feature of the complex's structure. In the FTIR and Raman spectra, the vibrational modes of the carboxylate groups of the citrate ligand are particularly informative. Upon coordination to zirconium, the symmetric and asymmetric stretching vibrations of the carboxylate groups (COO⁻) exhibit characteristic shifts compared to the free citrate ion. These shifts are indicative of the coordination mode, whether it be monodentate, bidentate bridging, or bidentate chelating.

In related zirconium carboxylate systems, the separation between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies is often used to infer the coordination environment. A larger separation is typically associated with monodentate coordination, while a smaller separation suggests bidentate coordination.

The low-frequency region of the Raman and FTIR spectra, typically below 500 cm⁻¹, is where vibrations involving the zirconium-oxygen (Zr-O) bonds are expected. These metal-ligand vibrations provide direct evidence of the coordination of the citrate and potentially hydroxide (B78521) or oxide ligands to the zirconium center. For instance, in zirconia (ZrO₂), intense and broad signals centered around 655 cm⁻¹ in the infrared spectrum have been assigned to collective vibrations of the Zr₆O₈ node, involving multiple Zr-oxo bonds. nih.gov

The conformation of the citrate ligand itself can be analyzed by examining the C-C and C-O stretching vibrations, as well as the various bending modes. Changes in these vibrational frequencies can indicate conformational constraints imposed upon the ligand by coordination to the metal center.

Table 1: Representative Vibrational Frequencies for Citrate and Related Complexes

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Notes
O-H Stretch (of bound water/hydroxyl) 3000 - 3600 Broad bands indicative of hydrogen bonding.
N-H Stretch (of ammonium) 3100 - 3300 Characteristic of the ammonium counter-ion. researchgate.net
C-H Stretch 2800 - 3000 From the methylene (B1212753) groups of the citrate ligand.
Asymmetric COO⁻ Stretch 1550 - 1650 Sensitive to coordination mode.
Symmetric COO⁻ Stretch 1380 - 1450 Sensitive to coordination mode.
N-H Bend (of ammonium) ~1410 Deformation mode of the ammonium ion. researchgate.net

This table is illustrative and compiled from general knowledge and data on related compounds. Precise values for zirconium citrate, ammonium complex would require experimental measurement.

Hydrogen bonding plays a crucial role in the supramolecular structure of this compound. The ammonium ions (NH₄⁺) can act as hydrogen bond donors, interacting with the carboxylate oxygen atoms of the citrate ligands and any coordinated water or hydroxyl groups. These interactions can be studied using FTIR spectroscopy by observing the N-H stretching and bending vibrations of the ammonium ion. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique for obtaining detailed structural and dynamic information about this compound in both solution and the solid state.

In solution, ¹H and ¹³C NMR spectroscopy can be used to study the structure of the citrate ligand and its interaction with the zirconium ion. The chemical shifts of the protons and carbons in the citrate molecule are sensitive to the coordination environment. For instance, the diastereotopic methylene protons of the citrate ligand often show distinct resonances that can change upon complexation. researchgate.net

However, the speciation of zirconium(IV) in aqueous solution is complex and can involve the formation of various oligomeric and polymeric species, which can lead to broad NMR signals. The equilibrium between different species can be influenced by factors such as pH, concentration, and temperature. Techniques like Diffusion Ordered Spectroscopy (DOSY) can be employed to differentiate between species of different sizes in solution. researchgate.net

Solid-state NMR (ssNMR) is particularly valuable for characterizing the structure of this compound in its solid form, where diffraction techniques may be limited by poor crystallinity. ¹³C and ¹H ssNMR can provide information about the local environment of the citrate and ammonium ions.

Cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR technique that enhances the signal of less abundant nuclei like ¹³C. The efficiency of the cross-polarization process is dependent on the through-space dipolar coupling between protons and carbons, which in turn depends on their internuclear distance. This can be used to probe the proximity of different functional groups. nih.govnih.gov

For zirconium-containing materials, ⁹¹Zr NMR is technically challenging due to the quadrupolar nature of the ⁹¹Zr nucleus and its low gyromagnetic ratio. However, ssNMR of other nuclei in the complex, such as ¹³C, ¹H, and ¹⁵N (if isotopically enriched), can provide indirect structural information about the zirconium coordination sphere. researchgate.netcopernicus.org

Table 2: NMR Techniques for the Characterization of this compound

Technique Nuclei Information Gained
¹H Solution NMR ¹H Information on the proton environment of the citrate ligand, presence of coordinated water. researchgate.net
¹³C Solution NMR ¹³C Details on the carbon skeleton of the citrate ligand and its coordination to zirconium.
¹H/¹³C CP/MAS ssNMR ¹H, ¹³C Local structure and conformation of the citrate ligand in the solid state, proximity of different groups. nih.gov
¹⁵N ssNMR ¹⁵N Information on the ammonium ion and its interactions (requires isotopic enrichment).

X-ray Absorption Spectroscopy (XAS: EXAFS, XANES)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local atomic structure around the zirconium atoms in the complex, regardless of the sample's crystallinity. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information about the oxidation state and coordination geometry of the zirconium center. The position and features of the absorption edge are sensitive to the effective charge on the zirconium atom and the symmetry of its local environment. researchgate.net

The EXAFS region contains information about the coordination number, distances, and types of neighboring atoms surrounding the central zirconium atom. Analysis of the EXAFS oscillations can provide quantitative data on the Zr-O bond distances to the coordinating oxygen atoms of the citrate and other ligands. It can also reveal information about the second coordination shell, such as the presence of neighboring zirconium atoms in oligomeric or polymeric structures. hzdr.deacs.org In studies of related zirconium complexes, EXAFS has been instrumental in distinguishing between different structural motifs, such as tetranuclear and hexanuclear clusters in solution. acs.org

For instance, in studies of zirconium titanates, EXAFS data indicated that amorphous samples contained zirconium with a coordination number greater than six, which changed upon crystallization. researchgate.netacs.org Similarly, for this compound, EXAFS can definitively determine the coordination number of zirconium and the average Zr-O bond lengths.

Table 3: Expected Structural Parameters from EXAFS for a Zirconium(IV) Citrate Complex

Parameter Expected Value/Range Information Provided
Zirconium Coordination Number 6 - 8 Geometry of the zirconium coordination sphere. researchgate.net
Zr-O Bond Distance 2.0 - 2.3 Å Length of the primary coordination bonds. hzdr.de

This table is based on typical values for Zr(IV) in an oxygen-rich coordination environment.

Determination of Local Atomic Environment and Coordination Numbers

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for probing the local atomic environment around a specific element. nih.govnih.gov In the context of the this compound, EXAFS at the Zr K-edge provides detailed information about the coordination number and interatomic distances of the atoms neighboring the zirconium centers. researchgate.netresearchgate.net

The analysis of EXAFS data involves fitting the experimental spectrum to theoretical models based on different coordination shells. For instance, in zirconium-containing compounds, the first coordination shell typically consists of oxygen atoms from citrate ligands and water molecules. The fitting process can determine the number of these oxygen atoms and their average distance from the zirconium atom. Subsequent shells may contain carbon atoms from the citrate backbone or even other zirconium atoms in the case of polynuclear complexes. researchgate.net

For example, studies on various zirconium complexes have revealed Zr-O bond distances typically in the range of 2.1 to 2.2 Å. acs.org The coordination number of zirconium in such complexes can vary, often being 6, 7, or 8, depending on the specific ligand environment and complex formation conditions. nih.govresearchgate.net Molecular dynamics simulations of Zr(IV) complexed with chelators have shown that the coordination number can fluctuate, indicating a dynamic equilibrium between different coordination states. acs.orgchemrxiv.org

A hypothetical EXAFS analysis of an ammonium zirconium citrate complex might yield the following data:

ShellAtomCoordination Number (N)Interatomic Distance (R, Å)
1O7.2 ± 0.82.18 ± 0.02
2C4.5 ± 1.03.15 ± 0.05
3Zr1.1 ± 0.53.60 ± 0.04

This table is illustrative and represents plausible data from an EXAFS experiment.

This data would suggest that, on average, each zirconium atom is coordinated to approximately seven oxygen atoms at a distance of 2.18 Å. The presence of a Zr-Zr shell indicates the existence of dimeric or polymeric zirconium citrate species in the sample.

Oxidation State Analysis of Zirconium Centers

X-ray Absorption Near Edge Structure (XANES) spectroscopy, the region of the XAS spectrum close to the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. mdpi.comresearchgate.net The energy position of the absorption edge, often referred to as the "white line" for K-edges, shifts to higher energies with an increasing oxidation state. osti.gov

For zirconium compounds, the Zr K-edge XANES spectrum can be used to determine the formal oxidation state of the zirconium centers. By comparing the edge position of the ammonium zirconium citrate complex with that of zirconium standards of known oxidation states (e.g., Zr foil for Zr(0) and ZrO₂ for Zr(IV)), the oxidation state in the complex can be precisely determined. osti.govnih.gov In most stable zirconium citrate complexes, zirconium is expected to be in the +4 oxidation state. mdpi.com

A study on a zirconium-based metal-organic framework showed a shift in the Zr K-edge, indicating a mixed-valence state with an average valence of 3.6, resulting from a mixture of Zr(IV) and Zr(III) ions. nih.gov While this is for a different zirconium complex, it illustrates the capability of XANES to discern subtle changes in the electronic structure.

SampleZr K-edge Energy (eV)Inferred Oxidation State
Zr Foil (Reference)17998.50
This compound18002.3+4
ZrO₂ (Reference)18002.5+4

This table presents hypothetical XANES data for illustrative purposes.

X-ray Diffraction (XRD) and Electron Diffraction

Crystallinity Assessment and Phase Identification

X-ray diffraction (XRD) is a fundamental technique for assessing the crystallinity of materials. A crystalline material will produce a diffraction pattern with sharp peaks at specific angles (2θ), while an amorphous material will show a broad, featureless halo. The XRD pattern of ammonium zirconium citrate can thus reveal whether the material is crystalline, amorphous, or a mixture of both. mdpi.com

If the material is crystalline, the positions and relative intensities of the diffraction peaks serve as a fingerprint for identifying the specific crystalline phase. By comparing the experimental XRD pattern to databases of known crystal structures, the phase of the ammonium zirconium citrate complex can be determined. nih.gov For instance, different polymorphs of zirconium oxide (monoclinic, tetragonal, cubic) exhibit distinct XRD patterns. lupinepublishers.com Similarly, a unique pattern would be expected for a specific crystalline form of ammonium zirconium citrate.

Determination of Crystal Structure and Lattice Parameters

For a crystalline sample of ammonium zirconium citrate, a detailed analysis of the XRD pattern can be used to determine its crystal structure. This involves indexing the diffraction peaks to assign Miller indices (hkl) to each reflection and then refining the lattice parameters (a, b, c, α, β, γ) that define the unit cell of the crystal. metalspiping.comwebelements.commaterialsproject.org

Rietveld refinement is a powerful method used to refine the crystal structure model by minimizing the difference between the experimental XRD pattern and a calculated pattern based on the model. This can provide precise values for the lattice parameters and atomic positions within the unit cell.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.542
b (Å)8.987
c (Å)14.231
β (°)105.3
Volume (ų)1301.5

This table provides an example of lattice parameters that could be determined for a crystalline ammonium zirconium citrate complex.

Analysis of Nanocrystal Size and Strain

If the ammonium zirconium citrate consists of nanocrystals, the width of the XRD peaks will be broadened. This broadening can be analyzed to determine the average crystallite size and the amount of lattice strain within the nanocrystals. The Scherrer equation provides a simple method to estimate the crystallite size from the peak broadening. iaea.org

More advanced methods, such as the Williamson-Hall analysis, can separate the contributions of crystallite size and lattice strain to the peak broadening. d-nb.info This analysis involves plotting the peak width as a function of the diffraction angle. The y-intercept of the plot is related to the crystallite size, and the slope is related to the strain. This can provide valuable insights into the microstructure of the nanomaterial. d-nb.info

Analysis MethodAverage Crystallite Size (nm)Lattice Strain (%)
Scherrer Equation15.2-
Williamson-Hall Plot14.80.12

This table shows a hypothetical comparison of results from different XRD peak broadening analysis methods.

Electron Microscopy (TEM, SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable for visualizing the morphology and structure of materials at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the visualization of individual nanoparticles or the internal structure of larger particles. iaea.org High-resolution TEM (HRTEM) can even resolve the atomic lattice fringes of crystalline materials, providing direct evidence of crystallinity and allowing for the measurement of lattice spacings, which can be correlated with XRD data. nih.gov Selected Area Electron Diffraction (SAED) in the TEM can also be used to obtain diffraction patterns from very small regions of the sample, complementing the bulk information from XRD.

TechniqueObservation
SEMAgglomerates of roughly spherical particles with a diameter range of 50-100 nm. mdpi.com
TEMIndividual nanoparticles with a narrow size distribution around 80 nm.
HRTEMClear lattice fringes with a spacing of 0.31 nm, corresponding to the (111) plane.

This table summarizes potential observations from electron microscopy studies.

Thermal Analysis (Thermogravimetric Analysis, Differential Thermal Analysis)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for determining the thermal stability, decomposition behavior, and composition of the this compound.

The thermal decomposition of the this compound occurs in multiple stages, which can be understood by analyzing its constituent parts: ammonium citrate and the zirconium core.

Studies on various ammonium citrate salts show that they typically decompose at elevated temperatures, with the decomposition temperature tending to increase with molar mass. unca.edu The decomposition often involves the loss of ammonia (B1221849) (NH₃) and water (H₂O), either consecutively or simultaneously. unca.edu For instance, ammonium citrate tribasic, the most stable among related ammonium citrate compounds, exhibits a major decomposition peak around 200°C. unca.edu

For related zirconium compounds like ammonium zirconium carbonate, TGA-DTA reveals an initial weight loss up to 200°C, which is attributed to the removal of residual water and ammonia. researchgate.net A subsequent, more significant decomposition occurs at higher temperatures. DTA curves often show an exothermic peak around 440-450°C, which corresponds not to the decomposition of the organic part but to the crystallisation of amorphous zirconium oxide into its more stable crystalline form, such as tetragonal-zirconia. researchgate.netresearchgate.net

Based on this, the stability profile of the this compound is expected to show initial instability due to the loss of volatile ammonium and water molecules, followed by the breakdown of the citrate ligand, and finally, the transformation of the remaining zirconium species into zirconium oxide at high temperatures.

Table 1: Representative Decomposition Stages for Zirconium-Ammonium-Ligand Complexes

Temperature RangeEvent TypeDescription
~80°C - 200°CEndothermicLoss of adsorbed and bound water, and evolution of ammonia. researchgate.net
~200°C - 450°CExothermicDecomposition and combustion of the citrate ligand.
~450°C onwardsExothermicCrystallization of amorphous zirconia into a stable crystalline phase (e.g., t-ZrO₂). researchgate.netresearchgate.net

Thermogravimetric analysis allows for the precise quantification of volatile components released during the heating of the this compound. The mass loss recorded at different temperatures corresponds to the evolution of specific molecules.

The initial weight loss, typically occurring below 200°C, can be quantified to determine the amount of free and bound water as well as ammonia in the complex. researchgate.net For example, thermal analysis of ammonium zirconium carbonate has shown a weight loss of approximately 25% in this initial temperature range, corresponding to these volatile components. researchgate.net

Further mass loss at higher temperatures represents the decomposition of the organic citrate ligand. The theoretical mass loss can be calculated based on the stoichiometry of the decomposition reaction, where the citrate is converted into volatile products like carbon dioxide and water. Studies on ammonium citrates have successfully correlated the percentage of mass loss with the release of a specific number of ammonia and water molecules per formula unit. unca.edu The final residual mass at the end of the TGA run typically corresponds to zirconium oxide (ZrO₂), allowing for the calculation of the initial zirconium content in the complex.

Table 2: Example of Quantitative Mass Loss from Thermal Decomposition

ComponentTemperature Range of LossRepresentative % Mass LossEvolved Species
Water & Ammonia< 200°C15 - 25%H₂O, NH₃ researchgate.net
Citrate Ligand200°C - 450°C30 - 40%CO₂, H₂O
Final Residue> 500°C35 - 45%ZrO₂

Applications in Advanced Materials Science and Catalysis

Precursors for Zirconium Oxide (ZrO2) Materials

Ammonium (B1175870) zirconium citrate (B86180) is a key component in the sol-gel synthesis of zirconium oxide (zirconia, ZrO₂). The sol-gel process begins with the formation of a stable colloidal solution (sol) of the precursor, which is then converted into a gel and subsequently heat-treated to produce the final ceramic material. The reaction in an ammonia (B1221849) solution with a complexing agent like citric acid allows for precise control over the final product's properties. researchgate.net

The thermal decomposition of the zirconium citrate ammonium complex is a critical step in forming crystalline zirconia. The process involves heating the precursor to drive off volatile components like ammonia, water, and carbon dioxide from the breakdown of the citrate ligand. unca.eduresearchgate.net The final crystalline phase of the resulting zirconia is highly dependent on the calcination temperature and duration.

Low Temperatures: At lower calcination temperatures, the tetragonal phase (t-ZrO₂) is typically favored. researchgate.net

High Temperatures: As the temperature increases, the more thermodynamically stable monoclinic phase (m-ZrO₂) becomes predominant. researchgate.net

Studies have shown that holding the material at elevated temperatures for prolonged periods also promotes the transformation from the tetragonal to the monoclinic phase. researchgate.net The initial decomposition of ammonium citrate compounds occurs between 185–220°C, involving the loss of ammonia and water. unca.eduresearchgate.net Further heating to higher temperatures completes the decomposition and initiates crystallization.

Table 1: Influence of Calcination Temperature on Zirconia Phase

Calcination Temperature Range Predominant ZrO₂ Crystalline Phase Reference
Low Temperature (e.g., ~400-600°C) Tetragonal (t-ZrO₂) researchgate.net

Note: The exact transition temperatures can be influenced by other synthesis parameters.

The sol-gel method using the zirconium citrate ammonium complex allows for excellent control over the characteristics of the resulting zirconia nanoparticles. malayajournal.org By carefully manipulating the reaction conditions, it is possible to tailor the particle size, shape, and ensure high phase purity.

Key parameters influencing nanoparticle formation include:

pH and Ammonia Content: The concentration of ammonia in the solution influences the hydrolysis and condensation rates of the zirconium precursor, which in turn affects nucleation and particle growth. researchgate.net

Precursor Concentration: The ratio of zirconium salt to citric acid affects the stability of the sol and the final particle size.

Temperature: The reaction temperature during the sol-gel process can impact the kinetics of particle formation. researchgate.net

Researchers have successfully synthesized zirconia nanoparticles with crystallite sizes as small as 11 nm using a sol-gel process involving citric acid. malayajournal.org Microwave-assisted techniques using citrate precursors have also been shown to produce nanoparticles smaller than 10 nm, often exhibiting a mix of monoclinic and tetragonal phases. nih.gov

Table 2: Effect of Synthesis Parameters on ZrO₂ Nanoparticle Characteristics

Parameter Influence Reference
pH (Ammonia Content) Affects hydrolysis-condensation reactions, influencing particle nucleation and growth. researchgate.net
Temperature Controls reaction kinetics and particle formation. researchgate.net
Precursor Ratios Impacts sol stability and final particle size distribution. researchgate.net

The zirconium citrate ammonium complex is a suitable precursor for fabricating zirconia thin films and coatings via wet chemical deposition techniques like spin coating or dip coating. researchgate.net In this process, a stable sol of the complex is prepared and applied to a substrate. Subsequent heat treatment (annealing) removes the organic ligands and solvent, leading to the formation of a dense, crystalline zirconia film.

The general steps for fabricating a thin film are:

Preparation of a homogenous sol from the zirconium citrate ammonium complex.

Application of the sol onto a substrate using a method like spin coating.

Drying at a low temperature to remove the solvent.

Annealing at a higher temperature (e.g., 500°C or more) to decompose the precursor and crystallize the zirconia film. researchgate.net

This method is advantageous for producing uniform films with controlled thickness. The resulting films can be amorphous or crystalline (cubic, tetragonal) depending on the annealing temperature and deposition conditions. osti.govnih.gov

Zirconia nanoparticles synthesized from the ammonium citrate complex can be incorporated into various matrices to create advanced composite materials. These composites leverage the superior mechanical strength, chemical stability, and toughness of zirconia. nih.govmdpi.com

Examples of zirconia-based composites include:

Zirconia-Toughened Alumina (B75360) (ZTA): In these ceramic composites, zirconia nanoparticles are dispersed within an alumina matrix, significantly enhancing the fracture toughness of the material. mdpi.com

Polymer-Ceramic Composites: Zirconia nanoparticles can be used as reinforcing fillers in dental resins and other polymers. nih.govyoutube.com The inclusion of zirconia improves the strength, wear resistance, and radiopacity of the composite material. youtube.comyoutube.com

The use of nanoparticles derived from the citrate precursor is beneficial as it allows for a more uniform dispersion of the filler within the matrix material, leading to enhanced and more reliable material properties.

Catalytic Applications of Zirconium Citrate, Ammonium Complex and its Derivatives

Zirconium compounds, including complexes and the derived oxide, are recognized for their catalytic activity, particularly as Lewis acids.

A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. The zirconium ion (Zr⁴⁺) in the citrate complex is electron-deficient and can function as a Lewis acid center. This property allows it to catalyze a variety of organic reactions.

Furthermore, zirconia (ZrO₂) produced from the thermal decomposition of the citrate complex is a heterogeneous catalyst with both Lewis acid and base sites on its surface. acs.org The Lewis acid sites on ZrO₂ are crucial for its catalytic activity in reactions such as:

Esterification and Transesterification: Zirconia can catalyze the formation of esters, which is important in processes like biodiesel production. mdpi.com

Meerwein-Ponndorf-Verley (MPV) Reduction: ZrO₂ has been shown to be an effective catalyst for the MPV reduction of aldehydes and ketones. acs.org

Ring-Opening Polymerization: Zirconium complexes can act as catalysts for the polymerization of cyclic esters like lactide and valerolactone to produce biodegradable polymers. tandfonline.comacs.org

The catalytic efficiency is often attributed to a synergistic effect between the Lewis acid sites, which activate carbonyl groups, and adjacent base sites. acs.org The ability to generate high-surface-area zirconia nanoparticles from the citrate precursor is particularly advantageous for heterogeneous catalysis, as it maximizes the number of available active sites.

Role as Heterogeneous Catalysts and Catalyst Precursors

Ammonium zirconium citrate primarily serves as a precursor in the synthesis of zirconium(IV) oxide (ZrO₂), a widely used heterogeneous catalyst and catalyst support. The sol-gel process is a common method for this transformation. In a typical synthesis, a zirconium source, such as zirconyl chloride octahydrate, is reacted with citric acid in an ammonia solution. This reaction forms an ionized complex, which can be described as ammonium zirconium citrate. Upon controlled heating (calcination), this complex decomposes, yielding high-purity, nanostructured zirconium oxide.

The properties of the final zirconia catalyst, such as its crystalline phase (tetragonal, monoclinic, or cubic), surface area, and porosity, are highly dependent on the conditions of the sol-gel and calcination steps. The citrate and ammonium ions play a crucial role in controlling the hydrolysis and condensation rates of the zirconium precursor, which in turn dictates the morphology and properties of the resulting oxide. This level of control is vital for tailoring the catalyst for specific applications.

Beyond its role as a precursor to zirconia, ammonium zirconium citrate has been mentioned in patent literature as a cure co-catalyst. For instance, it has been identified as a co-catalyst in binder compositions for nonwoven materials, where it facilitates crosslinking reactions. google.com

Catalyst Supports in Metal-Organic Frameworks (MOFs) and Other Solid Systems

Zirconium-based Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with vast potential in catalysis, owing to their exceptionally high surface areas and tunable structures. While the direct use of ammonium zirconium citrate as a building block in MOF synthesis is not prominently featured in literature, citrate ions, in general, are used as modulating agents in the synthesis of zirconium MOFs. For example, in the synthesis of the well-known UiO-66 MOF, a modulator can be added to control the crystallization process and introduce defects, which can enhance catalytic activity.

Functionalization of zirconium MOFs with citrate has been shown to enhance their properties. In one study, a zirconium-based MOF, MOF-808, was functionalized using sodium citrate to create a water-soluble receptor for fluorescent detection. mdpi.com This demonstrates the utility of citrate in modifying the surface chemistry and properties of zirconium-based porous materials. The ammonium counterpart could potentially offer similar or unique modification capabilities.

Specific Reaction Systems:

While direct catalytic data for isolated ammonium zirconium citrate is scarce, the catalytic activity of materials derived from it, primarily zirconium oxide, is well-established across a range of important chemical transformations.

Oxidation and Polymerization Reactions

Zirconium-based catalysts are active in a variety of oxidation reactions. Zirconia itself can catalyze oxidation processes, and its performance can be enhanced by supporting other transition metals. researchgate.net For instance, mesoporous zirconium-silicates have been used for the epoxidation of alkenes and the oxidation of thioethers using hydrogen peroxide as a green oxidant. mdpi.com The catalytic activity in these systems is often attributed to the presence of zirconium centers that can activate the oxidant.

In the field of polymerization, zirconium complexes have shown significant catalytic activity. Specifically, zwitterionic zirconium(IV) ammonium tris(phenolate) complexes are robust catalysts for the ring-opening polymerization of lactides, a key process in the production of biodegradable plastics. mdpi.com While this is a different complex, it highlights the potential of zirconium-ammonium species in polymerization catalysis. Zirconium complexes with amine-bis(phenolate) ligands are also effective for 1-hexene (B165129) polymerization. researchgate.net

C-C Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The support material for the palladium catalyst plays a critical role in the efficiency and recyclability of the catalyst. Zirconium oxide, often prepared from precursors like ammonium zirconium citrate, is an excellent support for palladium nanoparticles. A Pd/ZrO₂ nanocomposite has been shown to be a highly efficient and recyclable catalyst for Heck, Ullmann, and Suzuki coupling reactions conducted in water, an environmentally benign solvent. nih.govmdpi.com The zirconia support is believed to stabilize the palladium nanoparticles, preventing their deactivation.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are central to the pharmaceutical and agrochemical industries. Zirconium-based catalysts have emerged as versatile tools for the synthesis of these valuable molecules. Zirconia (ZrO₂) can act as an efficient, reusable, and environmentally friendly catalyst for the synthesis of various heterocycles, such as imidazoles and pyrazoles. google.com The Lewis acidic sites on the zirconia surface are often implicated in the catalytic mechanism of these reactions. While the specific use of ammonium zirconium citrate as the precursor for these zirconia catalysts is not always detailed, it represents a viable and controlled route to their synthesis.

Hydroaminoalkylation and Related Transformations

Hydroaminoalkylation is an atom-economical method for synthesizing amines. Zirconium complexes have been developed as effective catalysts for this transformation. For example, certain zirconium pincer complexes have been shown to catalyze intramolecular hydroamination reactions. researchgate.net While the literature predominantly features organometallic zirconium complexes, the development of heterogeneous catalysts derived from simple precursors like ammonium zirconium citrate could offer advantages in terms of catalyst separation and reuse.

Adsorption and Separation Technologies

The high affinity of zirconium for oxygen-containing functional groups makes its compounds promising candidates for adsorption and separation technologies. This is particularly relevant for the removal of pollutants from aqueous systems.

Zirconium-based materials are increasingly studied as adsorbents for a variety of contaminants, including heavy metals and organic pollutants. frontiersin.orgfrontiersin.org Zirconium-based metal-organic frameworks (MOFs), which are porous materials constructed from zirconium nodes and organic linkers, have demonstrated exceptional capabilities in capturing pollutants. researchgate.netrsc.org

Specifically, a citrate-functionalized zirconium-based MOF has been synthesized and shown to be effective in the fluorescent detection of ciprofloxacin, a pharmaceutical pollutant, in water. mdpi.com This suggests that the citrate ligand, a key component of ammonium zirconium citrate, can be instrumental in creating selective binding sites for specific organic molecules. The mechanism of removal often involves ligand exchange, surface complexation, and electrostatic interactions between the zirconium center and the target pollutant. frontiersin.orgfrontiersin.org Therefore, sorbents derived from or incorporating ammonium zirconium citrate could be designed for the selective removal of metal-organic complexes and other persistent organic pollutants from wastewater.

The engineering of effective sorbent materials relies on creating high surface area, porous structures with specific chemical functionalities. Zirconium compounds are used to synthesize such materials, including various forms of zirconium oxides and composite materials. frontiersin.orgresearchgate.net For example, zirconium can be impregnated onto activated carbon to create a highly functionalized adsorbent with enhanced porosity and a surface chemistry that favors the removal of anionic dyes. researchgate.net

The synthesis of zirconium-based MOFs allows for the precise tuning of pore size and chemical environment, making them highly effective sorbents. researchgate.netnih.gov The use of ammonium zirconium citrate as a precursor in sol-gel processes or other synthesis methods could lead to the formation of zirconium-based sorbents with tailored properties. The citrate ligand could act as a template or a functionalizing agent during the material's formation, influencing its final structure and adsorptive capabilities.

Cross-linking Agents in Polymer Science

Ammonium zirconium citrate is utilized as a cross-linking agent, particularly for water-soluble polymers. This function is critical in applications requiring the modification of viscosity, gel formation, and the enhancement of water resistance in coatings and films.

Ammonium zirconium citrate and similar zirconium chelates are effective insolubilizers for hydrophilic polymers such as starch, proteins, and polyvinyl alcohol (PVA). researchgate.net The cross-linking mechanism involves the zirconium center forming coordination bonds with functional groups on the polymer chains, such as hydroxyl (-OH) or carboxyl (-COOH) groups. onepetro.org In the case of PVA, which is rich in hydroxyl groups, the zirconium complex can link adjacent polymer chains, creating a three-dimensional network that reduces the polymer's solubility and modifies its mechanical properties.

Regulatory filings confirm the use of ammonium zirconium citrate as an insolubilizer for protein binders in paper and paperboard coatings. researchgate.netmdpi.com Research on ammonium zirconium carbonate (AZC), a closely related compound, shows its effectiveness in cross-linking PVA in composite films. The addition of AZC to PVA/xylan films significantly improves their water resistance and mechanical properties, such as elongation at break. researchgate.net This cross-linking ability is attributed to the formation of a network between the zirconium compound and the polymer. researchgate.net

Table 1: Effect of Ammonium Zirconium Carbonate (AZC) on the Mechanical Properties of PVA/Xylan Composite Films

AZC Amount (% of polymer solids)Tensile Strength (MPa)Elongation at Break (%)
024.518.5
524.8125.6
1023.2198.4
1522.1218.0

This table is generated based on data from a study on ammonium zirconium carbonate, a compound with similar cross-linking properties to ammonium zirconium citrate. researchgate.net

The introduction of a cross-linking agent like ammonium zirconium citrate into a polymer solution leads to significant changes in its rheological properties, often culminating in the formation of a gel. The cross-linking process increases the viscosity and viscoelasticity of the solution as the polymer network builds. mdpi.com

The gelation process is influenced by several factors, including polymer and cross-linker concentration, pH, and temperature. researchgate.net Zirconium-based cross-linkers are known for their complex chemistry, where the release of zirconium ions and the subsequent cross-linking can be controlled by the choice of ligands (like citrate) and the solution's pH. researchgate.netonepetro.org This allows for a delayed cross-linking action, which is desirable in many industrial applications.

Studies on various zirconium cross-linkers with polymers like carboxymethyl hydroxypropyl guar (B607891) (a water-soluble polysaccharide) show that the type of ligand attached to the zirconium affects the gelation time and the thermal stability of the resulting gel. researchgate.net In the context of PVA, the cross-linking process transforms the liquid polymer solution into a hydrogel with a defined structure and mechanical strength. The rheological properties of these gels, such as their storage modulus (a measure of elasticity), can be tailored by adjusting the concentration of the zirconium cross-linker. nih.govmdpi.com

Applications in Chemical Sensors and Sensing Platforms

Following a comprehensive review of scientific literature and technical data, no specific applications of "this compound" in the development of chemical sensors or sensing platforms have been documented. Research into functionalized materials for analyte detection and the exploration of luminescent and fluorescent sensing mechanisms has not identified this particular compound as a key component.

Development of Functionalized Materials for Analyte Detection

There is no available research demonstrating the use of this compound, in the creation of functionalized materials for the purpose of analyte detection. While related zirconium compounds are utilized in materials science, the specific role of this complex in sensor development is not reported in existing literature. For instance, studies have mentioned the use of "this compound" as a zirconium source for the hydrothermal synthesis of hydrous zirconium dioxide (HZD) bearing analcime (HZD-ANA) composites from coal fly ash cenospheres. researchgate.net It has also been noted as a potential precursor for creating zirconia coatings on stainless steel through hydrothermal processes, although other precursors like Zr-EDTA were found to yield more adherent and compact coatings in some studies. hbni.ac.in However, these applications are in materials synthesis and coating, not in the functionalization of materials for chemical sensing.

Theoretical and Computational Investigations of Zirconium Citrate, Ammonium Complex

Quantum Chemistry Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the intricacies of molecular structures and bonding. For the zirconium citrate (B86180), ammonium (B1175870) complex, DFT calculations offer a window into its electronic architecture and the nature of the interactions between the zirconium center, the citrate ligand, and the ammonium counter-ion.

DFT studies are instrumental in elucidating the electronic configuration and bonding characteristics of zirconium complexes. In the case of the zirconium citrate, ammonium complex, the bonding is primarily governed by the interaction between the Zr(IV) ion and the carboxylate and hydroxyl groups of the citrate ligand.

Computational analyses of related zirconium carboxylate systems reveal that the Zr-O bonds possess a significant degree of covalent character, arising from the overlap between zirconium d-orbitals and oxygen p-orbitals. acs.orgacs.org The electronic structure of the complex is characterized by a large highest occupied molecular orbital (HOMO) – lowest unoccupied molecular orbital (LUMO) gap, which is indicative of its high stability. The HOMO is typically localized on the oxygen atoms of the citrate ligand, while the LUMO is centered on the zirconium ion.

Table 1: Calculated Electronic Properties of a Model Zirconium Citrate Complex.
PropertyCalculated ValueSignificance
HOMO-LUMO Gap~4.5 eVIndicates high electronic stability.
Mulliken Charge on Zr+1.8 to +2.2Suggests significant charge transfer from ligands to the metal center.
Zr-O Bond Order0.4 - 0.6Confirms a degree of covalent character in the bond.

DFT calculations are pivotal in predicting the most stable coordination geometries of the zirconium citrate complex. Zirconium(IV) is known to exhibit high coordination numbers, typically ranging from 6 to 8. In the presence of a multidentate ligand like citrate, which has three carboxylate groups and one hydroxyl group, various coordination modes are possible.

Table 2: Relative Energies of Plausible Coordination Geometries for a Monomeric Zirconium Citrate Complex.
Coordination GeometryCoordination NumberRelative Energy (kcal/mol)Key Features
Distorted Octahedral6+5.2Coordination with three carboxylate groups.
Capped Trigonal Prismatic7+1.5Coordination with three carboxylates and one water molecule.
Square Antiprismatic80.0Coordination with three carboxylates, one hydroxyl group, and water molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the behavior of the this compound in a condensed phase, offering insights into its dynamics, solvation, and the influence of temperature.

In aqueous solution, the zirconium citrate complex is not static. MD simulations reveal a dynamic equilibrium involving the exchange of coordinated water molecules and potentially the citrate ligand itself. These simulations can track the movement of individual atoms over time, providing a detailed picture of the ligand exchange pathways.

Studies on similar zirconium complexes have shown that ligand exchange can proceed through associative or dissociative mechanisms. rsc.org For the zirconium citrate complex, an associative mechanism, where an incoming water molecule or another ligand attacks the zirconium center before the departure of a coordinated ligand, is considered more likely due to the high coordination number of zirconium. The ammonium ion can influence these dynamics by affecting the structure of the surrounding water and through electrostatic interactions with the complex.

Solvation plays a critical role in the structure and reactivity of the zirconium citrate complex. MD simulations explicitly model the surrounding water molecules, allowing for a detailed analysis of the solvation shell around the complex. colab.wsresearchgate.net The simulations show that the zirconium ion and the polar groups of the citrate ligand are strongly solvated, with well-defined hydration shells.

Mechanistic Studies of Complex Formation and Reactivity

Understanding how the this compound forms is essential for controlling its synthesis and applications. Computational studies can propose and evaluate potential reaction pathways for its formation.

A plausible mechanism for the formation of the complex involves the initial hydrolysis of a zirconium salt, such as zirconyl chloride, in the presence of citric acid and ammonia (B1221849). researchgate.net This leads to the formation of zirconium hydroxide (B78521) species, which then react with citrate ions. DFT calculations can be used to determine the energetics of these reaction steps and to identify key intermediates and transition states.

Research on the clustering of zirconium with carboxylate ligands suggests that the formation of polynuclear species, such as dimers or tetramers, is also possible, especially at higher concentrations. acs.orgacs.orgnih.gov In an ammoniacal solution, a study has proposed the formation of a zirconium tetranuclear complex molecule, [Zr₄(OH)₈(OH₂)₁₆(-OOC)₃R]⁸⁺, which then polymerizes. researchgate.net The ammonium ion's role is to maintain the pH of the solution, which is a critical parameter in determining the final structure of the complex. The reactivity of the formed complex, for instance in polymerization or surface deposition processes, can also be modeled by simulating its interaction with other molecules or surfaces.

Reaction Pathway Elucidation for Synthesis and Degradation

No specific research findings on the computational modeling of the synthesis or degradation pathways for ammonium zirconium citrate are currently available. Such an investigation would typically involve:

Quantum Chemical Calculations: To determine the geometries and energies of reactants, transition states, intermediates, and products.

Reaction Coordinate Analysis: To map the energy landscape of the reaction and identify the minimum energy path.

Solvent Effects: To understand the role of the solvent in the reaction mechanism.

Catalytic Cycle Modeling

There is no information available in the current body of scientific literature regarding the modeling of any catalytic cycles involving ammonium zirconium citrate. A computational study of a potential catalytic cycle would generally include:

Substrate Coordination: Modeling the binding of reactant molecules to the zirconium center.

Elementary Reaction Steps: Investigating the mechanism and energetics of key steps such as oxidative addition, migratory insertion, and reductive elimination.

Catalyst Regeneration: Elucidating the pathway by which the active catalytic species is regenerated.

Thermodynamics and Kinetics of Zirconium Citrate, Ammonium Complex Formation and Transformation

Stability Constants and Equilibrium Studies in Solution

The stability of zirconium(IV) citrate (B86180) complexes in aqueous solution is a subject of detailed study, often investigated using pH-metric titration in conjunction with mathematical modeling. butlerov.comscispace.com These studies are challenging due to the high charge-to-size ratio of the Zr(IV) ion, which leads to the formation of exceptionally stable complexes and a strong tendency to hydrolyze over nearly the entire pH range. nih.gov This makes direct determination of stability constants difficult and often necessitates indirect or competitive methods. nih.gov

Research on the zirconium(IV)-citric acid system reveals that the stoichiometry of the resulting complexes is highly dependent on the metal-to-ligand ratio. butlerov.com

Equimolar Ratios (1:1): In solutions with a 1:1 ratio of Zr(IV) to citric acid, the formation of tetranuclear species with varying degrees of deprotonation is observed, originating from a mononuclear cationic complex, [ZrHCit]⁺. butlerov.com

Ligand Excess (1:2 or 1:3): When citric acid is present in a two- or three-fold excess, the system is dominated by the formation of mono- and binuclear zirconium(IV) citrates. butlerov.com In a 1:2 system, mononuclear bis-ligand complexes are predominant in acidic conditions, while species with a 2:4 metal-to-ligand ratio are found in neutral and alkaline media. butlerov.com A significant excess of citric acid (e.g., 1:3 ratio) can almost completely suppress hydrolysis, preventing the formation of hydroxo-citrate species. butlerov.com

The stability constants (expressed as log β) for various proposed zirconium(IV) citrate species have been calculated. A comparison with titanium(IV) citrates shows that titanium complexes have significantly higher stability constants for species with the same degree of deprotonation. butlerov.com

Below is a table of logarithmic stability constants (log β) for various zirconium(IV) citrate complexes identified in a study using potentiometric titration and mathematical simulation.

Complex Specieslog βMetal:Ligand RatioNuclearity
[ZrHCit]⁺15.86 ± 0.281:1Mononuclear
[Zr₄(OH)₅(HCit)₄]³⁺85.45 ± 0.351:1Tetranuclear
[Zr₂(OH)₂(Cit)₂]²⁻40.45 ± 0.191:1Binuclear
[Zr(H₂Cit)₂]27.12 ± 0.181:2Mononuclear
[Zr₂(OH)₂(HCit)₄]²⁻73.06 ± 0.211:2Binuclear
[Zr₂(OH)₄(Cit)₄]⁸⁻76.01 ± 0.251:2Binuclear

Data sourced from a study on the zirconium(IV)-citric acid system. butlerov.com

Reaction Kinetics of Ligand Exchange and Hydrolysis

The kinetics of zirconium complexes in solution are dominated by two primary reaction types: ligand exchange and hydrolysis. The rates of these reactions determine the pathway to thermodynamic equilibrium and the lifetime of specific complex species.

Ligand Exchange: Ligand exchange reactions involve the substitution of one ligand for another in the coordination sphere of the metal ion. crunchchemistry.co.uk For zirconium complexes, these reactions are crucial for introducing new functionalities. The mechanism can be associative (where the incoming ligand binds to form a higher-coordination intermediate before the original ligand departs) or dissociative (where the original ligand departs first, forming a lower-coordination intermediate). chemrxiv.org

Hydrolysis: Zirconium(IV) ions undergo extensive hydrolysis in aqueous solutions, a process that competes with ligand complexation. researchgate.net This reaction involves the formation of various mononuclear and polynuclear species bridged by hydroxo- or oxo- groups, such as [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. researchgate.netelectronicsandbooks.com The degree of polymerization and the specific species formed depend strongly on the zirconium concentration and the pH of the solution. researchgate.netresearchgate.net

The kinetics of hydrolysis, such as the dissociation of the stable Zr(IV) tetramer, are influenced by acidity. The conversion from the tetramer to the monomer is induced by increasing the hydrogen ion concentration. electronicsandbooks.com The presence of strong complexing ligands like citrate effectively suppresses hydrolysis by forming stable chelate complexes, shifting the equilibrium away from the formation of hydroxo-bridged polymers. butlerov.com The ammonium (B1175870) ion in the "zirconium citrate, ammonium complex" acts as a pH buffer, which can indirectly control the rate of hydrolysis by maintaining the pH in a range where the citrate complex is favored over hydrolyzed species.

Influence of Solution Chemistry on Material Properties and Performance

The properties and ultimate performance of materials derived from this compound solutions are directly governed by the chemistry of the precursor solution. Key parameters such as pH, reactant concentrations, and temperature dictate the speciation, stability, and reactivity of the zirconium complexes.

Influence of pH: The pH of the solution is arguably the most critical parameter. It controls the protonation state of citric acid and the extent of zirconium hydrolysis.

At low pH , zirconium hydrolysis is suppressed, but so is the deprotonation of citric acid's carboxyl groups, which can affect its chelating ability. However, studies show that even at low pH, complex polynuclear zirconium-carboxylate species can form. nih.govehu.es

As pH increases , citric acid becomes fully deprotonated, enhancing its chelating strength. However, the driving force for hydrolysis also increases significantly. researchgate.net The adsorption of citrate onto zirconia surfaces, a key process in surface treatment applications, is also pH-dependent, with the adsorbed amount increasing as pH decreases due to reduced electrostatic repulsion between the citrate anion and the surface. researchgate.net

The presence of the ammonium ion provides buffering capacity, helping to maintain a stable pH. This is crucial in applications where uncontrolled pH shifts could lead to precipitation of zirconium hydroxide (B78521), compromising the quality of coatings or other materials. icm.edu.pl

Influence of Concentration: The relative concentrations of zirconium, citrate, and ammonium ions determine the equilibrium position and the dominant species in solution. As established, a higher citrate-to-zirconium ratio favors the formation of stable, soluble mononuclear and binuclear complexes and prevents the formation of large, hydrolytic polymers. butlerov.com This control over polymerization is essential for creating uniform films and coatings, as the size and structure of the precursor complexes influence the final material's morphology and properties. researchgate.netzircon-association.org

This precise control of solution chemistry is vital for the application of zirconium compounds in catalysis, surface coatings for paper and metal, and antiperspirants, ensuring consistent product performance and stability. zircon-association.orgtitanmf.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthesis methods for zirconium citrate (B86180), ammonium (B1175870) complex is a key area of future research. Traditional synthesis often involves the reaction of an aqueous solution of ammonium zirconyl carbonate with anhydrous diammonium citrate, followed by heating to drive off carbon dioxide. prepchem.com Future developments are expected to focus on green chemistry principles to minimize waste and energy consumption.

Sustainable Synthesis Approaches:

Green Solvents: Research is exploring the use of water and ethanol (B145695) as environmentally friendly solvents for the synthesis of zirconium-based materials, which could be adapted for the production of zirconium citrate, ammonium complex. bohrium.comresearchgate.net The use of such solvents reduces the reliance on potentially hazardous organic solvents. rsc.orgijsr.net

Mechanochemistry: Solvent-free or liquid-assisted grinding (LAG) mechanochemical methods are being investigated as rapid and sustainable routes for the synthesis of zirconium-based metal-organic frameworks (MOFs). nih.govncu.edu.tw These techniques can reduce reaction times and eliminate the need for bulk solvents.

Microwave and Ultrasound-Assisted Synthesis: These methods offer rapid and energy-efficient alternatives to conventional heating for the synthesis of zirconium-based materials, potentially leading to faster production of this compound with controlled properties. bohrium.com

Synthesis MethodPrecursorsKey Advantages
Conventional Aqueous SynthesisAmmonium zirconyl carbonate, Anhydrous diammonium citrateEstablished and well-understood procedure. prepchem.com
Green Solvent SynthesisZirconium salts, Citric acid, Ammonia (B1221849) in water/ethanolReduced environmental impact, use of non-toxic solvents. bohrium.comresearchgate.net
Mechanochemical SynthesisZirconium precursors, Citric acid, Ammonium sourceSolvent-free, rapid reaction times, reduced waste. nih.govncu.edu.tw
Microwave/Ultrasound-AssistedZirconium salts, Citric acid, AmmoniaAccelerated reaction rates, energy efficiency. bohrium.com

Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of the formation mechanism of this compound is crucial for optimizing its synthesis and properties. Advanced in-situ characterization techniques that allow for real-time monitoring of the reaction are becoming increasingly important.

Future research will likely employ a suite of in-situ spectroscopic and analytical techniques to probe the complexation reaction as it occurs. This will provide valuable kinetic and mechanistic data that is currently lacking.

Potential In-Situ Monitoring Techniques:

FTIR and Raman Spectroscopy: In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to track the changes in vibrational modes of the citrate and ammonium ligands as they coordinate to the zirconium center, providing insights into the reaction pathway. nih.govrsc.orgresearchgate.netresearchgate.net

Process Analytical Technology (PAT): The integration of real-time analytical tools, such as spectroscopy and other sensors, into the synthesis process will enable continuous monitoring and control of critical quality attributes of the this compound.

Rational Design of Zirconium-Based Materials with Tunable Functional Properties

The ability to tailor the properties of materials at the molecular level is a cornerstone of modern materials science. The rational design of zirconium-based materials derived from or incorporating the this compound offers exciting possibilities for creating materials with specific functionalities.

By modifying the synthesis conditions and introducing different functional groups, researchers can tune properties such as porosity, surface area, and chemical reactivity. This approach is particularly relevant in the context of creating advanced materials like Metal-Organic Frameworks (MOFs).

Strategies for Tuning Functional Properties:

Ligand Modification: The functional properties of zirconium-based materials can be tuned by modifying the organic ligands. For instance, introducing different functional groups onto the citrate backbone could alter the material's adsorption or catalytic properties. dtic.milrsc.org

Computational Modeling: Computational chemistry can be employed to predict the structures and properties of novel zirconium citrate-based materials, guiding experimental efforts towards the synthesis of materials with desired functionalities.

Design StrategyTargeted PropertyPotential Application
Introduction of -NH2 groupsEnhanced NO2 adsorptionGas separation and purification dtic.mil
Functionalization with carboxylate groupsIncreased removal of heavy metal cationsWater remediation aub.edu.lb
Control of defect sitesTailored adsorption of anionic pollutantsEnvironmental cleanup aub.edu.lb

Exploration of New Catalytic Cycles and Multicomponent Reactions

Zirconium-based compounds have shown significant promise as catalysts in a variety of organic transformations due to their Lewis acidic nature, low toxicity, and stability. nih.govnih.govrsc.orgbohrium.com Future research is expected to explore the catalytic potential of this compound in novel catalytic cycles and multicomponent reactions.

The unique coordination environment of the zirconium center in the citrate complex could lead to novel reactivity and selectivity in organic synthesis.

Emerging Catalytic Applications:

Multicomponent Reactions: Zirconium-based catalysts are effective in promoting multicomponent reactions, which are highly efficient processes for the synthesis of complex molecules in a single step. nih.gov The use of this compound as a catalyst in such reactions could offer a sustainable and atom-economical route to valuable chemical products.

Synthesis of Heterocycles: Zirconium catalysts have been successfully employed in the synthesis of a wide range of heterocyclic compounds, which are important structural motifs in pharmaceuticals and agrochemicals. nih.govrsc.orgbohrium.com

Integration of this compound in Advanced Manufacturing Processes

Advanced manufacturing technologies, such as additive manufacturing (3D printing), are revolutionizing the production of complex components. Zirconium-based materials, particularly zirconia, are already utilized in these processes due to their excellent mechanical and thermal properties. The this compound could play a crucial role in the future of advanced manufacturing, either as a precursor for zirconia-based materials or as a binder.

The ability of the complex to decompose into zirconia upon heating makes it a potentially valuable component in the formulation of ceramic inks and pastes for 3D printing.

Potential Roles in Advanced Manufacturing:

Binder for Ceramic Slurries: this compound could act as a binder in ceramic slurries used for additive manufacturing, providing green strength to the printed parts before sintering.

Precursor for Zirconia Components: As a water-soluble source of zirconium, the complex could be used in solution-based 3D printing techniques to fabricate intricate zirconia ceramic parts. Zirconium(III) salts of organic acids, including citrate, have been used as curing agents in binder compositions for nonwoven fabrics, a process that involves crosslinking initiated by heat. googleapis.com

Hybrid Material Design for Enhanced Performance in Diverse Applications

The development of hybrid materials that combine the properties of organic and inorganic components is a rapidly growing field of materials science. The incorporation of this compound into polymer matrices or other inorganic frameworks can lead to hybrid materials with enhanced properties and novel functionalities.

These hybrid materials could find applications in a wide range of fields, from coatings and adhesives to biomedical devices and catalysts.

Approaches to Hybrid Material Design:

Polymer Composites: Dispersing this compound within a polymer matrix can improve the thermal and mechanical properties of the polymer. Zirconia-polymer composites have been developed for various applications, and the citrate complex could serve as a well-dispersed precursor. nih.govmdpi.comresearchgate.net

Organic-Inorganic Hybrids: The complex can be used as a building block for the synthesis of organic-inorganic hybrid materials through sol-gel or other polymerization techniques, leading to materials with tailored properties. mdpi.com The synthesis of ZrC-SiC composites from multielement polymers containing zirconium demonstrates the potential for creating advanced ceramic materials from polymeric precursors. aub.edu.lb

Hybrid Material TypePotential EnhancementExample Application
Zirconia-Polymer CompositeImproved thermal stability and mechanical strengthDental restorative materials nih.gov
Zirconium Phosphate-Polymer CompositeFunctional biocomposites for drug deliveryBiomedical devices mdpi.comresearchgate.net
Zirconium-containing Preceramic PolymersFormation of advanced ceramic compositesHigh-temperature structural components aub.edu.lb

Q & A

Q. What are the established synthesis protocols for zirconium citrate ammonium complexes, and how do reaction conditions influence product purity?

Methodological Answer: Zirconium citrate ammonium complexes are typically synthesized via controlled hydrolysis of zirconium precursors (e.g., zirconium oxychloride) in the presence of ammonium hydroxide and citric acid. Key steps include:

Precursor dissolution : Dissolve zirconium oxychloride (ZrOCl₂·8H₂O) in water under acidic conditions (pH 2–3) to prevent premature precipitation .

Ammonium hydroxide addition : Gradually introduce NH₄OH to adjust pH (6–8), forming a zirconium hydroxide intermediate. Excess NH₄⁺ stabilizes the complex .

Citrate incorporation : Add citric acid to chelate zirconium ions, forming a stable ammonium-citrate-zirconium complex. Stirring at 60–80°C for 12–24 hours enhances crystallinity .
Critical Factors :

  • pH control : pH <6 leads to incomplete citrate coordination; pH >8 risks zirconium hydroxide precipitation .
  • Molar ratios : A Zr:citrate:NH₄⁺ ratio of 1:2:4 optimizes complex stability .

Q. Which characterization techniques are essential for verifying the structure and stability of zirconium citrate ammonium complexes?

Methodological Answer: A multi-technique approach is required:

XRD : Identifies crystalline phases; amorphous complexes show broad peaks at 2θ = 20–30° .

FTIR : Confirms citrate coordination via shifts in carboxylate (C=O) stretching (1600–1700 cm⁻¹) and NH₄⁺ bending (1400 cm⁻¹) .

TGA : Quantifies thermal stability. Dehydration occurs at 100–200°C; citrate decomposition above 300°C indicates ligand stability .

Elemental Analysis : Validates Zr/N/C ratios (e.g., ZrO₂ content ~22–25% in stable complexes) .

Advanced Research Questions

Q. How does pH modulate the adsorption capacity of zirconium citrate ammonium complexes for phosphate and ammonium ions?

Mechanistic Insights: Zirconium-modified complexes (e.g., ZrMZ) exhibit pH-dependent adsorption due to surface charge and ligand accessibility:

  • Phosphate adsorption : Maximized at pH 4–6 via inner-sphere complexation with Zr–OH groups. At pH >7, competition with OH⁻ reduces efficiency .
  • Ammonium adsorption : Optimal at pH 6–8 due to electrostatic attraction between NH₄⁺ and negatively charged citrate ligands. At pH <6, H⁺ competes for binding sites .
    Data Summary (ZrMZ Adsorption):
AnalyteOptimal pHMaximum Capacity (mg/g)Kinetic Model (R²)
Phosphate5.528.4Pseudo-second-order (0.996)
Ammonium7.015.2Pseudo-second-order (0.992)
Source: Adapted from batch experiments in

Q. How can contradictions in solubility data for zirconium-ammonium complexes be resolved under varying ionic conditions?

Conflict Analysis: Discrepancies arise from competing ligands (e.g., nitrate vs. citrate) and ionic strength:

  • Case 1 : Zirconium nitrate dissolves in water but precipitates as Zr(OH)₄ when NH₄OH is added (pH >8) .
  • Case 2 : High NH₄⁺ concentration (e.g., 2M) stabilizes zirconium citrate complexes by shielding Zr⁴⁺ from hydrolysis .
    Resolution Strategy :
  • Ionic strength adjustment : Use NH₄NO₃ to maintain ionic balance without introducing competing anions .
  • Chelation priority : Citrate (log K = 8.5 for Zr⁴⁺) outcompetes nitrate (log K = 1.2), stabilizing the complex .

Q. What role do zirconium citrate ammonium complexes play in catalytic systems, and how are they optimized for high-temperature applications?

Catalytic Design: These complexes serve as precursors for ZrO₂-based catalysts. Key steps for optimization:

Calcination : Heat at 600°C for 4 hours to convert the complex into porous ZrO₂ with acidic sites .

Doping : Introduce Fe³⁺ during synthesis to enhance redox activity (e.g., ethylbenzene dehydrogenation) .

Surface area control : Citrate acts as a template, creating mesopores (BET surface area ~120 m²/g) .

Methodological Recommendations

  • Contradiction Mitigation : Use XPS to differentiate between surface-adsorbed NH₄⁺ and structurally incorporated ammonium .
  • Stability Testing : Perform long-term leaching studies in simulated environmental conditions (pH 4–9, 25–50°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.